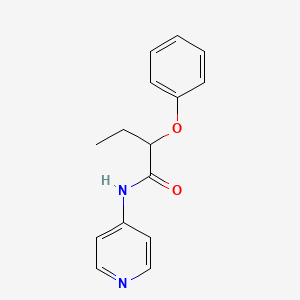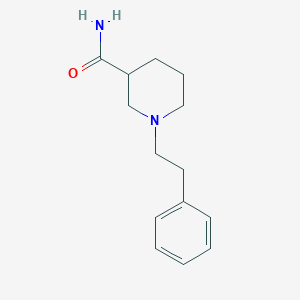
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is a compound that has been found to have potential therapeutic applications in various diseases. It belongs to the class of pyrimidines, which are widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been found to possess anti-inflammatory and antioxidant properties.
Mechanism of Action
The exact mechanism of action of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. Furthermore, it has been found to modulate various neurotransmitter systems in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. Furthermore, it has been found to modulate various neurotransmitter systems in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is its broad spectrum of biological activities. It has been found to exhibit anticancer, antifungal, and antimicrobial activities, as well as neuroprotective, anti-inflammatory, and antioxidant properties. Additionally, the synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione. One area of interest is its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Further studies are needed to elucidate the exact mechanism of action and to determine its efficacy and safety in vivo. Another area of interest is its potential use as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to explore its potential use in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction of 4-bromoacetophenone and 4-methoxybenzaldehyde with thiourea in the presence of a catalyst. The resulting compound is then reduced to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
properties
IUPAC Name |
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-21-14-8-4-12(5-9-14)16-10-15(19-17(22)20-16)11-2-6-13(18)7-3-11/h2-10,16H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCAVTJGYBVCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)


![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)

![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)
![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)